molecular formula C7H9NO2S B1603262 5-Isopropylthiazole-2-carboxylic acid CAS No. 1179337-78-0

5-Isopropylthiazole-2-carboxylic acid

Cat. No. B1603262
M. Wt: 171.22 g/mol
InChI Key: CKYOUPLMPVJJBY-UHFFFAOYSA-N
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Description

5-Isopropylthiazole-2-carboxylic acid (IPTC) is a heterocyclic organic compound with the chemical formula C7H9NO2S . It is a carboxylic acid derivative and belongs to the thiazole class of compounds. The compound is a yellow solid .


Molecular Structure Analysis

The molecular structure of IPTC is represented by the linear formula C7H9NO2S . The InChI code for the compound is 1S/C7H9NO2S/c1-4(2)5-3-8-6(11-5)7(9)10/h3-4H,1-2H3,(H,9,10) . The molecular weight of the compound is 171.22 g/mol .


Physical And Chemical Properties Analysis

The compound is a yellow solid . It has a molecular weight of 171.22 g/mol . It should be stored in a freezer .

Scientific Research Applications

Antiallergic Agents

"5-Isopropylthiazole-2-carboxylic acid" derivatives have been explored for their antiallergic properties. For instance, compounds bearing an isopropyl group at certain positions exhibited significant antiallergic activity, with some derivatives being notably more potent than standard treatments like disodium cromoglycate. These findings suggest potential applications in developing new antiallergic drugs (Nohara et al., 1985).

Antineoplastic Activity

Thiazole derivatives, closely related to "5-Isopropylthiazole-2-carboxylic acid", have shown promise in cancer research. A study synthesized a series of compounds that demonstrated growth inhibitory activity against human leukemia cells, with some showing enhanced potency compared to existing treatments (Lalezari & Schwartz, 1988).

Carboxylic Acid Isosteres

In medicinal chemistry, 5-substituted-1H-tetrazoles are utilized as metabolism-resistant isosteric replacements for carboxylic acids. This substitution can affect the pharmacokinetics, pharmacodynamics, and metabolism of drugs, making compounds like "5-Isopropylthiazole-2-carboxylic acid" valuable for drug design (Herr, 2002).

Angiotensin II Receptor Antagonists

Benzimidazole derivatives bearing acidic heterocycles, including thiazole motifs similar to "5-Isopropylthiazole-2-carboxylic acid", have been synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds could lead to new therapies for conditions like hypertension (Kohara et al., 1996).

Safety And Hazards

The compound is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5-propan-2-yl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4(2)5-3-8-6(11-5)7(9)10/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYOUPLMPVJJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602157
Record name 5-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropylthiazole-2-carboxylic acid

CAS RN

1179337-78-0
Record name 5-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 5-isopropylthiazole-2-carboxylate (example 54, step a) (0.105 g) in methanol (5 mL) was treated with a solution of lithium hydroxide (0.025 g) in water (3 mL) and the resultant mixture was stirred vigorously at 20° C. for 2 hours. The methanol was evaporated off under reduced pressure and the residual aqueous solution was diluted with brine (10 mL). The aqueous layer was washed with ether, then cooled in an ice bath and acidified by dropwise addition of concentrated aqueous hydrochloric acid. The mixture was extracted twice with ethyl acetate. The combined ethyl acetate layers were washed with brine, dried over sodium sulphate, filtered and the solvent evaporated under reduced pressure to afford the subtitled compound. Yield 0.048 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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